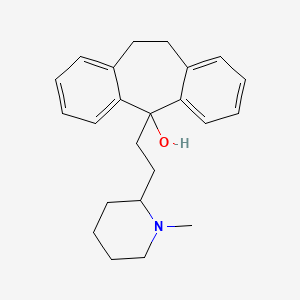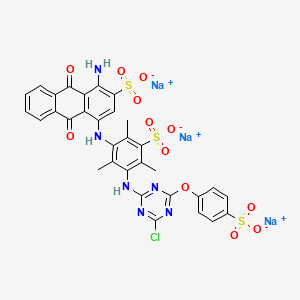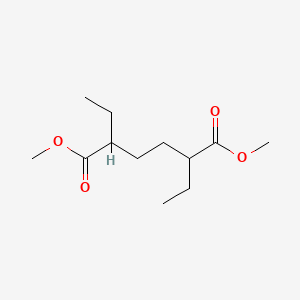
Hexanedioic acid, 2,5-diethyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hexanedioic acid, 2,5-diethyl-, dimethyl ester can be synthesized through the esterification of 2,5-diethylhexanedioic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions include heating the mixture under reflux to drive the reaction to completion and remove the water formed during the reaction.
Industrial production methods for this compound may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Hexanedioic acid, 2,5-diethyl-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding diacid, 2,5-diethylhexanedioic acid, and methanol. This reaction typically requires acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include acids, bases, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexanedioic acid, 2,5-diethyl-, dimethyl ester has several scientific research applications:
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions involving esters.
Medicine: It may be used in the development of pharmaceutical compounds and drug delivery systems.
Mechanism of Action
The mechanism of action of hexanedioic acid, 2,5-diethyl-, dimethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding diacid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or industrial processes .
Comparison with Similar Compounds
Hexanedioic acid, 2,5-diethyl-, dimethyl ester can be compared with other similar compounds, such as:
Adipic acid: A dicarboxylic acid with the formula (CH2)4(COOH)2, used primarily in the production of nylon.
Dimethyl adipate: An ester of adipic acid, used as a plasticizer and solvent.
Diethyl adipate: Another ester of adipic acid, used in similar applications as dimethyl adipate.
The uniqueness of this compound lies in its specific structure, which includes two ethyl groups attached to the hexanedioic acid backbone. This structural modification can influence its physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H22O4 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
dimethyl 2,5-diethylhexanedioate |
InChI |
InChI=1S/C12H22O4/c1-5-9(11(13)15-3)7-8-10(6-2)12(14)16-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
MHQZDNUNANBSDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(CC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)
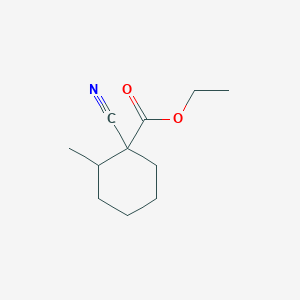

![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)

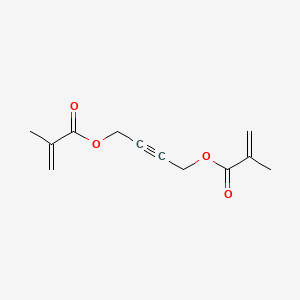
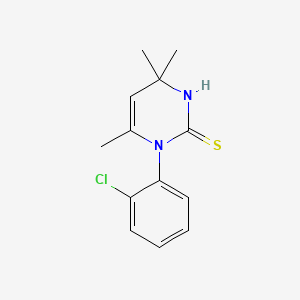
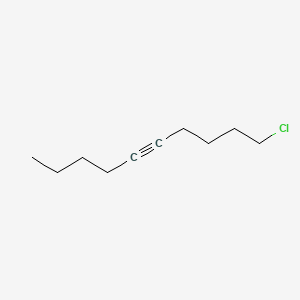
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)
